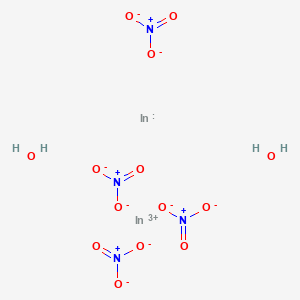

Nitric acid, indium(3+) salt, hydrate (9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitric acid, indium(3+) salt, hydrate (9CI), also known as Indium(III) nitrate hydrate, is produced by the dissolution of indium metal in concentrated nitric acid followed by evaporation of the solution . It acts as an oxidizing agent and is used in the manufacture of coordinated polymer films which are used in the preparation of indium (III) oxide nanoparticles . It is also used in the synthesis of other indium complexes .

Synthesis Analysis

The synthesis of Indium(III) nitrate hydrate involves the dissolution of indium metal in concentrated nitric acid, followed by the evaporation of the solution . The chemical reaction can be represented as follows:In + 4 HNO3 → In(NO3)3 + NO + 2 H2O . Molecular Structure Analysis

The molecular formula of Nitric acid, indium(3+) salt, hydrate (9CI) isH4In2N4O14. The molecular weight is 513.682. Chemical Reactions Analysis

Indium(III) nitrate hydrate is an indium-based precursor solution, which can be annealed at 500°C and spin coated to form indium oxide thin films.科学的研究の応用

Applications in Elemental Analysis

Trace Element Separation and Determination in Table Salts Indium phosphate, coupled with inductively coupled plasma atomic emission spectrometry (ICP-AES), was used for separating and quantifying 27 trace elements in table salt. Indium phosphate efficiently precipitated these elements at pH 10, allowing their accurate and precise determination by ICP-AES, with indium serving as an internal standard after dissolving the precipitate in nitric acid (Kagaya et al., 2009).

Applications in Thermal Decomposition

Potassiumbis-oxalatodiaqua-indate(III) Monohydrate Decomposition The thermal decomposition of potassiumbis-oxalatodiaqua-indate(III) monohydrate was analyzed, revealing a multi-step process that results in indium (III) oxide. The mechanism, supported by isothermal study and spectral data, shows intermediate formation of potassium carbonate and indium (III) oxide (Kebede et al., 2001).

Applications in Environmental Remediation

Nitric Acid Recovery and Reuse from Industrial Effluents A process was developed to recover and reuse nitric acid from industrial effluents containing free nitric acid and metal nitrates. The approach used solvent extraction with Tributyl phosphate (TBP) and aimed to address the environmental concerns of nitrate contamination in water, demonstrating significant potential for environmental remediation and resource recovery (Jaiswal et al., 2015).

Applications in Material Synthesis

Synthesis of Nano-sized Indium Oxide (In2O3) Powder A synthesis process for nano-sized indium oxide (In2O3) particles was examined using indium nitrate hydrate dissolved in a polyvinyl alcohol solution, leading to well-dispersed precursor and reduced agglomeration. The process involved calcination at low temperatures, yielding indium oxide nanoparticles with specific surface area variations and particle sizes under 10 nm, indicating potential applications in thin film coatings and gas-sensing equipment (Pantilimon et al., 2016).

Safety and Hazards

特性

InChI |

InChI=1S/2In.4NO3.2H2O/c;;4*2-1(3)4;;/h;;;;;;2*1H2/q;+3;4*-1;; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXYYXQVGIBQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[In].[In+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4In2N4O14- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

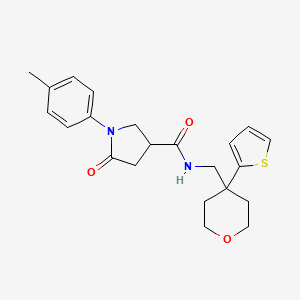

![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)

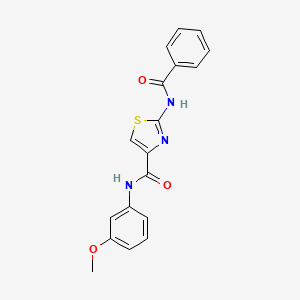

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)

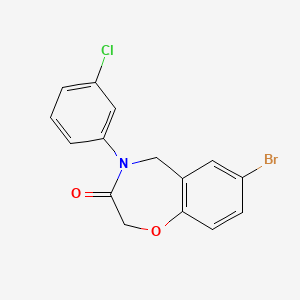

![4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2817827.png)

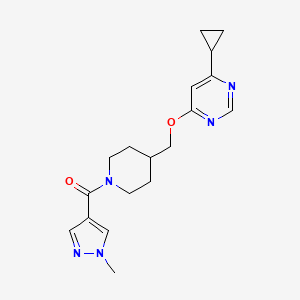

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2817831.png)